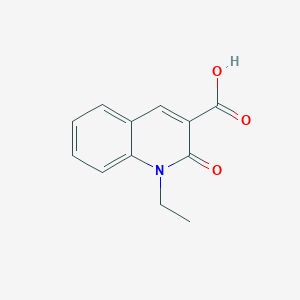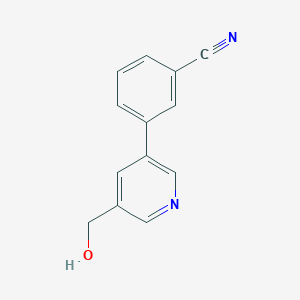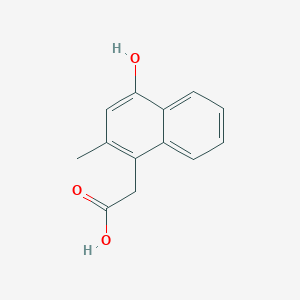
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and a carboxylic acid group attached to the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-2-methylnaphthalene.
Acetylation: The hydroxy group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetoxy-2-methylnaphthalene.
Hydrolysis: The acetylated product is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-oxo-2-methylnaphthalene derivatives.
Reduction: Formation of 2-(4-hydroxy-2-methylnaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
科学的研究の応用
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-methylnaphthalene: Lacks the acetic acid group but shares the naphthalene core structure.
2-(4-Hydroxy-1-naphthyl)acetic acid: Similar structure but with the hydroxy group in a different position.
Naphthalene-2-acetic acid: A related compound with different substitution patterns on the naphthalene ring.
Uniqueness
2-(4-Hydroxy-2-methylnaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
820258-42-2 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
2-(4-hydroxy-2-methylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O3/c1-8-6-12(14)10-5-3-2-4-9(10)11(8)7-13(15)16/h2-6,14H,7H2,1H3,(H,15,16) |
InChIキー |
AVRITIIOVKBWCG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



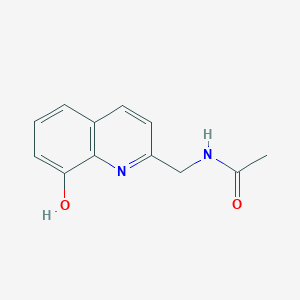
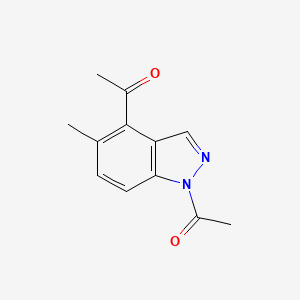
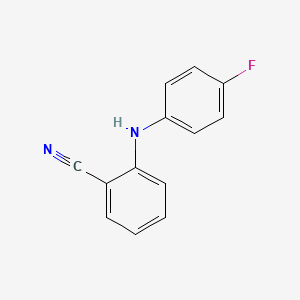

![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
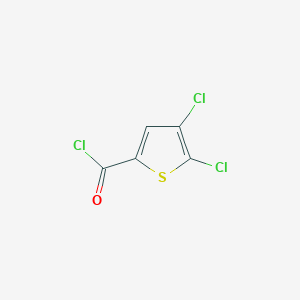
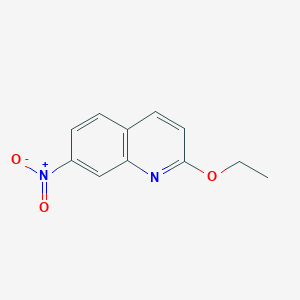
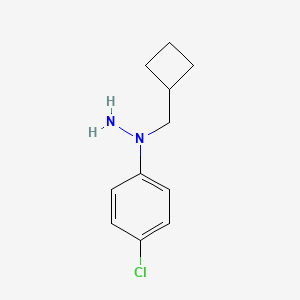

![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
